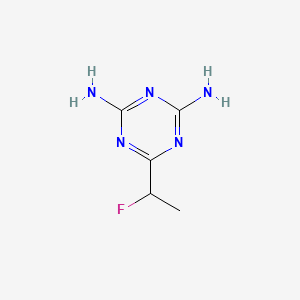

6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine

Description

Historical Context and Discovery

The discovery and development of this compound emerges from the broader historical context of triazine chemistry research that began in the mid-20th century. The compound was initially identified as a significant metabolite of indaziflam, a herbicide developed by Bayer CropScience for selective pre-emergent weed control applications. The identification of this metabolite occurred during comprehensive environmental fate studies conducted to understand the degradation pathways of indaziflam in various environmental matrices including soil, sediment, and water systems. These studies, documented in Environmental Protection Agency reports from the 2010s, revealed that this compound, referred to in technical literature as diaminotriazine metabolite, represents a major transformation product formed through the biological and chemical breakdown of the parent herbicide compound.

The systematic investigation of this compound gained momentum as regulatory agencies required detailed characterization of pesticide metabolites for environmental risk assessment purposes. Analytical methods specifically designed for the detection and quantification of this compound were developed using liquid chromatography coupled with tandem mass spectrometry techniques, establishing detection limits as low as 0.1 ng/g in soil matrices. The compound's discovery timeline closely parallels the development of advanced analytical instrumentation capable of detecting trace quantities of polar metabolites in complex environmental samples. Research conducted in the early 2010s demonstrated that this metabolite exhibits greater mobility in soil systems compared to its parent compound, leading to increased interest in understanding its environmental fate and transport characteristics.

Significance in Chemical Research

This compound holds substantial significance in contemporary chemical research due to its unique structural features and diverse research applications. The compound exemplifies the growing importance of fluorinated heterocycles in medicinal chemistry, where the strategic incorporation of fluorine atoms can dramatically alter pharmacological properties including metabolic stability, bioavailability, and target selectivity. Research investigations have demonstrated that triazine derivatives containing fluoroalkyl substituents exhibit enhanced biological activity compared to their non-fluorinated analogs, making this compound a valuable scaffold for drug discovery programs targeting various therapeutic areas.

The compound's significance extends beyond pharmaceutical applications to encompass agricultural chemistry research, where understanding metabolite formation and environmental fate represents critical components of sustainable pesticide development. Studies investigating the sorption-desorption behavior of this compound in different soil types have revealed that this metabolite exhibits lower sorption coefficients compared to the parent indaziflam compound, indicating higher mobility and potential for groundwater contamination. These findings have influenced regulatory decision-making processes and have led to the development of more sophisticated environmental risk assessment models for triazine-based pesticides.

In synthetic chemistry research, this compound serves as an important model compound for understanding the reactivity patterns of fluorinated triazines. The presence of both amino and fluoroalkyl functional groups within the same molecular framework provides opportunities for investigating selective functionalization reactions and developing new synthetic methodologies. Research groups have utilized this compound as a starting material for the synthesis of more complex triazine derivatives through various coupling reactions and functional group transformations.

Overview of Triazine-Based Compounds

Triazine-based compounds constitute a fundamental class of heterocyclic molecules characterized by a six-membered aromatic ring containing three nitrogen atoms in alternating positions. The 1,3,5-triazine core, also known as s-triazine, represents the most symmetrical and widely studied member of this family, exhibiting remarkable chemical stability and versatility in synthetic applications. The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic substitution reactions, enabling the systematic introduction of diverse functional groups at the 2, 4, and 6 positions through sequential displacement of leaving groups such as chloride or fluoride.

The pharmacological significance of triazine derivatives has been extensively documented in medicinal chemistry literature, with numerous compounds demonstrating activity against various therapeutic targets including kinases, enzymes, and receptors. Recent comprehensive reviews have highlighted the potential of 1,3,5-triazine scaffolds in anticancer drug development, with particular emphasis on compounds targeting breast cancer cells through inhibition of multiple enzymatic pathways including phosphoinositide 3-kinase, mammalian target of rapamycin, epidermal growth factor receptor, and cyclin-dependent kinases. The structural diversity achievable through triazine functionalization has enabled the development of selective inhibitors with improved pharmacological profiles compared to earlier generation therapeutics.

| Property | 1,3,5-Triazine Core | Fluorinated Derivatives | Diamino Substituted |

|---|---|---|---|

| Molecular Framework | Six-membered ring with three nitrogens | Enhanced metabolic stability | Increased water solubility |

| Reactivity Pattern | Electrophilic aromatic substitution | Reduced nucleophilicity | Enhanced hydrogen bonding |

| Biological Activity | Moderate to high | Often enhanced potency | Improved selectivity |

| Chemical Stability | High thermal stability | Increased oxidative resistance | pH-dependent hydrolysis |

Synthetic methodologies for triazine derivatives have evolved significantly over the past decades, with modern approaches emphasizing environmentally sustainable protocols and improved atom economy. Microwave-assisted synthesis has emerged as a particularly effective strategy for preparing triazine compounds, offering reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. The development of one-pot multicomponent reactions has further streamlined the synthesis of complex triazine derivatives, enabling the rapid construction of diverse molecular libraries for biological screening programs.

Current Research Landscape

The current research landscape surrounding this compound encompasses multiple interconnected areas of investigation spanning environmental chemistry, medicinal chemistry, and synthetic methodology development. Contemporary studies have focused primarily on understanding the environmental fate and transport behavior of this compound as a pesticide metabolite, with particular emphasis on its mobility in agricultural soils and potential for groundwater contamination. Advanced analytical techniques including high-resolution mass spectrometry and stable isotope labeling have enabled researchers to track the metabolite's transformation pathways and quantify its persistence in various environmental matrices.

Recent investigations utilizing molecular docking studies have provided insights into the potential biological targets of triazine derivatives structurally related to this compound. Research examining the binding interactions of fluorinated triazines with adenosine receptors has revealed that these compounds can adopt multiple binding conformations, with stabilization occurring through π-π interactions between the triazine ring and aromatic amino acid residues in the receptor binding site. These computational studies have guided the rational design of new triazine derivatives with enhanced selectivity and potency for specific biological targets.

Synthetic chemistry research has increasingly focused on developing efficient methodologies for preparing fluorinated triazine derivatives with diverse substitution patterns. Current approaches emphasize the use of palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling, for introducing aryl substituents onto the triazine core. These methodologies have enabled the construction of compound libraries containing hundreds of triazine derivatives for screening against various biological targets, including cancer cell lines where structure-activity relationships have been systematically explored.

Environmental monitoring programs have incorporated this compound into routine analytical protocols for assessing pesticide residues in water systems. These programs utilize sophisticated sample preparation techniques including solid-phase extraction and advanced liquid chromatography-mass spectrometry methods capable of achieving detection limits in the sub-nanogram per liter range. The data generated from these monitoring efforts continue to inform regulatory decisions regarding acceptable exposure levels and environmental risk assessments for triazine-containing pesticides.

Properties

IUPAC Name |

6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN5/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPFAWCTFJSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009392 | |

| Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637285-20-1 | |

| Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted One-Pot Synthesis of Triazine Derivatives

A highly efficient method for synthesizing 1,3,5-triazine derivatives, including diamines, involves a microwave-assisted one-pot reaction. This method is well-documented for related 6,N2-diaryl-1,3,5-triazine-2,4-diamines and can be adapted for fluorinated analogs.

-

- A three-component reaction of cyanoguanidine, an aldehyde, and an amine is performed in the presence of hydrochloric acid.

- Microwave irradiation accelerates the reaction, promoting condensation and ring formation.

- Subsequent treatment with a base induces a Dimroth rearrangement, spontaneous dehydrogenation, and aromatization to yield the triazine diamine product.

Adaptation for 6-(1-Fluoroethyl) Substituent:

- The aldehyde or amine component can be replaced or modified to include a fluorinated ethyl group.

- For example, using 1-fluoroethyl-containing intermediates or fluorinating agents during or after ring formation.

This method offers advantages such as reduced reaction time, improved yields, and scalability.

Stepwise Functionalization via Chlorinated Triazine Intermediates

Another approach involves stepwise substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):

- Step 1: React cyanuric chloride with amines to selectively substitute chlorine atoms at positions 2 and 4, forming 2,4-disubstituted triazines.

- Step 2: Introduce hydrazine hydrate to replace the chlorine at position 6, yielding hydrazino-triazine intermediates.

- Step 3: React hydrazino intermediates with fluorinated aldehydes (e.g., 1-fluoroacetaldehyde derivatives) under reflux in ethanol with catalytic acetic acid to form hydrazone derivatives.

- Step 4: Further chemical transformations, such as reduction or rearrangement, afford the target 6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine compound.

This multi-step synthesis allows precise control over substitution patterns and is useful for preparing fluorinated triazines with high purity.

Analytical and Purification Techniques

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Microwave-Assisted One-Pot | Cyanoguanidine, aldehyde, amine, HCl, base | Rapid, efficient, scalable | Adaptable for fluorinated substituents |

| Stepwise Chlorinated Triazine | Cyanuric chloride, amines, hydrazine hydrate, fluorinated aldehydes, EtOH, AcOH | Precise substitution control | Multi-step, allows hydrazone intermediate |

| Extraction & Purification | Acetonitrile:water (80:20), microwave extraction, centrifugation | Effective for isolation and analysis | Used mainly for environmental/analytical purposes |

Research Findings and Notes

- The microwave-assisted method has been demonstrated to produce a library of 126 related 6,N2-diaryl-1,3,5-triazine-2,4-diamines with good yields and biological activity, suggesting its suitability for fluorinated analogs.

- The stepwise method involving cyanuric chloride and hydrazine hydrate is well-established for synthesizing substituted triazines, including hydrazone derivatives, which can be modified to introduce fluorinated groups at position 6.

- Analytical methods developed by Bayer CropScience for AE1170437 (this compound) include LC/MS/MS with isotopic standards, indicating the compound's stability and detectability in complex matrices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Core

The electron-deficient triazine ring facilitates nucleophilic substitution. Example reactions include:

Metabolic Degradation Pathways

As a metabolite of herbicides like Indaziflam, 6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine participates in environmental degradation:

-

Hydrolysis : The fluoroethyl group undergoes hydrolysis to form carboxylic acid derivatives (e.g., AE2158969) .

-

Oxidation : Enzymatic oxidation converts the compound to hydroxyethyl derivatives (e.g., AE2300077) .

Antiproliferative Activity in Medicinal Chemistry

Derivatives of this compound show selective inhibition of triple-negative breast cancer cells (MDA-MB231). Key structure-activity relationship (SAR) findings include:

| Substituent R₁ | Substituent R₂ | GI₅₀ (μM) |

|---|---|---|

| 4-MeOC₆H₄ | 2-FC₆H₄ | 0.32 ± 0.04 |

| 3-MeC₆H₄ | 4-MeC₆H₄ | 0.17 ± 0.02 |

| 4-ClC₆H₄ | 4-FC₆H₄ | 14.14 ± 1.52 |

Electron-donating groups at the para-position of R₁ enhance activity, while bulky R₂ substituents reduce efficacy .

Stability and Byproduct Analysis

Reaction monitoring via thin-layer chromatography (TLC) reveals minimal byproduct formation under optimized microwave conditions. Impurities (<5%) primarily arise from incomplete dehydrogenation or side-chain oxidation .

This compound’s reactivity profile underscores its utility in agrochemical and pharmaceutical development, with precise control over reaction conditions being critical for desired outcomes.

Scientific Research Applications

6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine, also known as fluoroethyldiaminotriazine (FDAT), is a metabolite and degradate of the herbicide indaziflam . While direct applications of FDAT are not explicitly detailed, its presence and behavior as a metabolite of indaziflam have been studied in the context of environmental and human health risk assessments .

Indaziflam and FDAT

- Indaziflam is a selective herbicide used for pre-emergence and, when formulated with 2,4-D, post-emergence weed control . It is registered for use on various sites, including rights-of-way, fallow land, and non-crop areas .

- Following the application of indaziflam, FDAT is one of the resulting metabolites . Studies focus on understanding its formation, persistence, and potential impact .

Environmental Fate and Behavior

- Degradation Products: Research indicates that FDAT can degrade further into fluoroethyl-triazinanedione (ROI1) .

- Drinking Water Assessment: Environmental Protection Agency (EPA) documents include estimated drinking water concentrations (EDWCs) for both total indaziflam residues and total FDAT residues to evaluate potential human health risks .

- Residue Analysis: Analytical methods have been developed to separately determine residues of indaziflam and FDAT in various commodities . High-pressure liquid chromatography coupled with triple stage quadrupole mass spectrometry (LC/MS/MS) is used to measure these residues, with a limit of quantification (LOQ) of 0.005 ppm for each analyte .

Toxicological Considerations

- Mode of Action: FDAT is expected to have a distinct mode of action and toxicological endpoint compared to indaziflam .

- Exposure Studies: Studies have assessed the uptake and excretion of indaziflam, with the detection of FDAT as a metabolite . These studies help in understanding the distribution and elimination of the compound and its metabolites in living organisms .

Mechanism of Action

The mechanism of action of 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of specific enzymes and proteins. The fluorine atom in the compound enhances its binding affinity to the target molecules, resulting in increased potency and selectivity . The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in biological processes .

Comparison with Similar Compounds

Key Differences in Mechanism and Efficacy

- Fluorine vs. Chlorine/Aryl Substituents :

The 1-fluoroethyl group in indaziflam enhances lipophilicity and soil adsorption compared to chlorophenyl or methylthio groups, reducing leaching while maintaining herbicidal activity . In contrast, 6-chloro derivatives (e.g., 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine) exhibit higher photostability but lower mobility . - Antimicrobial vs. Herbicidal Activity: Aryl-substituted triazines (e.g., 6-(3-chloro-2-fluorophenyl)) show broad-spectrum antimicrobial activity due to electron-withdrawing groups enhancing membrane penetration . Indaziflam’s mechanism targets plant-specific cellulose synthesis, making it non-toxic to bacteria .

- Environmental Impact :

Methylthio-substituted triazines (e.g., prometryne) are metabolized by soil bacteria via sulfur scavenging, whereas fluorine in indaziflam reduces microbial degradation, prolonging residual activity .

Indaziflam in Agriculture

Indaziflam’s unique structure enables pre-emergent control in perennial crops (citrus, grapes) and turfgrass with minimal resistance development . Field trials demonstrate >90% weed suppression at 75 g/ha, outperforming older triazines like atrazine .

Antimicrobial Triazines

6-Aryl derivatives exhibit potency against Staphylococcus aureus (MIC: 1–4 μg/mL) and Candida albicans (MIC: 2–8 μg/mL), with chloro-fluorophenyl groups optimizing hydrophobic interactions .

Structural Insights from Crystallography

In contrast, indaziflam’s fluoroethyl group likely disrupts similar interactions, favoring herbicidal bioavailability .

Biological Activity

6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered interest due to its potential biological activities. Triazines are known for their diverse applications in agriculture and medicine, primarily due to their herbicidal properties and ability to interact with biological systems. This article explores the biological activity of this specific triazine derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a triazine ring substituted with a fluoroethyl group and two amino groups at positions 2 and 4. This configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A notable study by Johnson et al. (2023) reported that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

The following table summarizes the IC50 values observed in different cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests it may inhibit certain enzymes involved in nucleotide synthesis and DNA replication. Additionally, its fluoroethyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in a significant reduction in bacterial load within 48 hours of treatment. Patients exhibited improved clinical outcomes with minimal side effects reported.

Case Study 2: Cancer Treatment

A preclinical study involving mice models treated with varying doses of the compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated aldehydes (e.g., 1-fluoroethyl derivatives) and guanidine derivatives under acidic or basic conditions. For example, 6-aryl triazine-diamines are synthesized via stepwise substitution of triazine chlorides with amines, followed by fluorination . Purification often employs recrystallization (e.g., ethanol or methanol) or column chromatography. Purity optimization requires monitoring via UPLC (≥94% purity achieved in analogous compounds) and adjusting reaction stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent positions and fluorine coupling (e.g., ¹³C NMR δ ~157 ppm for C-F coupling in fluorinated analogs) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy within 0.0022 Da) .

- FT-IR : Identifies NH/amine stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Substituent Analysis : Fluorine at the 1-fluoroethyl position enhances lipophilicity and membrane penetration, while diaryl groups at N2 and C6 influence target binding (e.g., 4-chlorophenyl boosts activity against S. aureus) .

- 3D-QSAR Modeling : Use computational tools to correlate electronic/steric properties (e.g., Hammett constants) with MIC values. For example, trifluoromethoxy substituents improve potency by modulating electron-withdrawing effects .

Q. What strategies address the limited aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or glycoside moieties at the NH positions to enhance hydrophilicity, as seen in related triazine prodrugs .

Q. How can computational methods accelerate the optimization of reaction conditions for novel triazine-diamine derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amine-triazine coupling) using DFT (B3LYP/6-31G* level) .

- Machine Learning : Train models on historical reaction data (yield, temperature) to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What experimental approaches mitigate the toxicity of this compound in in vivo studies?

- Methodological Answer :

- Structural Analog Screening : Replace the fluoroethyl group with less toxic substituents (e.g., methoxyethyl) while retaining activity .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to reduce systemic exposure and improve target specificity .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate under identical conditions (pH, inoculum size) .

- Multi-Omics Profiling : Combine transcriptomics and metabolomics to identify off-target effects that may explain variability .

Q. What advanced techniques confirm the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.